

eCF506 selectivity profile for SRC family kinases

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Compound of Interest		
Compound Name:	eCF506	
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An In-depth Technical Guide to the Selectivity Profile of eCF506 for SRC Family Kinases

Introduction

eCF506 (also known as NXP900) is a potent, orally bioavailable small-molecule inhibitor of SRC family kinases (SFKs)[1][2][3]. It represents a new class of SRC inhibitors distinguished by a highly selective profile and a unique mechanism of action[2][4]. Unlike many multi-kinase inhibitors that target the ATP-binding site in the active kinase conformation, eCF506 locks SRC into its native, inactive "closed" conformation[1][5]. This conformational selection inhibits not only the kinase's catalytic activity but also its crucial scaffolding functions, such as the formation of the SRC-Focal Adhesion Kinase (FAK) complex[5][6]. This dual inhibition mechanism confers significant therapeutic advantages, including increased anti-tumor efficacy and better tolerability compared to traditional SRC/ABL inhibitors like dasatinib[4][5][7].

This guide provides a detailed overview of the selectivity profile of **eCF506**, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and relevant signaling pathways.

Quantitative Selectivity Profile

eCF506 demonstrates exceptional potency for SRC family kinases with remarkable selectivity against the broader human kinome, most notably the ABL kinase. This high degree of selectivity is a key differentiator from other clinical SRC inhibitors, which are typically dual SRC/ABL inhibitors[2][5].



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Inhibitory Potency against SRC Family Kinases

eCF506 exhibits sub-nanomolar inhibitory activity against key members of the SRC family.

Kinase	IC50 (nM)
SRC	< 0.5[1][3][8]
YES1	2.1[1][8]

Table 1: In vitro inhibitory potency (IC50) of eCF506 against SRC and YES1 kinases.

Kinome-wide Selectivity and Comparison with Other Inhibitors

The selectivity of **eCF506** becomes evident when its activity against SRC is compared to its activity against other kinases, particularly ABL. **eCF506** is over 950-fold more selective for SRC than for ABL[1][8][9]. A kinome scan of 340 kinases revealed that at a concentration of 1 μ M, only 25 kinases showed a reduction in activity by more than 50%[5]. Nine of these hits were SRC family members[5]. This contrasts sharply with the broader activity profiles of dasatinib and bosutinib[5].

Inhibitor	SRC IC50 (nM)	ABL IC50 (nM)	Selectivity Ratio (ABL IC50 / SRC IC50)
eCF506	< 0.5	~475	> 950
Dasatinib	0.8	< 1	~1
Bosutinib	1.2	1	~1
Saracatinib	2.7	15	~5.5

Table 2: Comparison of inhibitory potency and selectivity of **eCF506** and other SRC/ABL inhibitors. The high selectivity ratio for **eCF506** highlights its specificity for SRC over ABL. Data compiled from multiple sources[1][5][8][9][10].



Experimental Protocols

The characterization of **eCF506**'s selectivity and mechanism involves several key biochemical and cell-based assays.

Kinase Inhibition Assay (In Vitro)

This biochemical assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

- Objective: To quantify the potency of **eCF506** against a panel of purified kinases.
- Methodology:
 - Reagents: Purified recombinant human kinases (e.g., SRC, ABL), kinase-specific peptide substrate, ATP, and eCF506 at various concentrations.
 - Procedure: The kinase, substrate, and varying concentrations of eCF506 (typically in DMSO) are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
 - Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (with ³²P-ATP) or, more commonly, luminescence-based assays where the amount of remaining ATP is measured (e.g., Kinase-Glo® assay). The luminescence signal is inversely proportional to kinase activity.
 - Analysis: The percentage of kinase inhibition is plotted against the logarithm of the eCF506 concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) and Western Blot

This method is used to investigate protein-protein interactions, such as the formation of the SRC-FAK complex in a cellular context.

 Objective: To determine if eCF506 disrupts the interaction between SRC and its scaffolding partner FAK.



· Methodology:

- Cell Treatment: Cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are treated with eCF506, a control inhibitor (like dasatinib), or a vehicle (DMSO) for a specified duration (e.g., 6 hours)[5].
- Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
- Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an antibody specific for SRC. The antibody-bead complex captures SRC and any proteins bound to it.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins.
 The bound protein complexes are then eluted from the beads.
- Western Blot Analysis: The eluted samples are separated by SDS-PAGE, transferred to a
 membrane, and probed with primary antibodies against both SRC and FAK. The presence
 and intensity of the FAK band in the SRC immunoprecipitate indicate the extent of their
 interaction[5].

Cell Proliferation Assay (GI50)

This assay measures the effect of a compound on cell growth to determine its anti-proliferative potency.

- Objective: To determine the concentration of eCF506 required to inhibit the proliferation of cancer cell lines by 50% (GI50).
- Methodology:
 - Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
 - Compound Treatment: Cells are treated with a serial dilution of eCF506 or other inhibitors for an extended period (e.g., 5 days)[5].



- Viability Measurement: Cell viability is assessed using reagents like resazurin or CellTiter-Glo®, which measure metabolic activity, or by direct cell counting.
- Analysis: The cell viability data is normalized to vehicle-treated controls, and the GI50 value is calculated by fitting a dose-response curve to the results[5].

Thermal Shift Assay (Cellular)

This assay assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

- Objective: To confirm direct engagement of eCF506 with SRC within intact cells.
- Methodology:
 - Cell Treatment: Cells (e.g., MDA-MB-231) are treated with eCF506, a control inhibitor, or DMSO for a short period (e.g., 1 hour)[5][11].
 - Heating: The treated cells are subjected to a temperature gradient. Ligand binding stabilizes the target protein, increasing its melting temperature.
 - Lysis and Analysis: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation. The amount of soluble SRC remaining at each temperature is quantified by Western blot[5][11].
 - Analysis: A melting curve is generated by plotting the normalized band intensities of soluble SRC against the temperature. A shift in the curve to a higher temperature indicates target stabilization by the compound.

Signaling Pathways and Mechanism of Action

The high selectivity of eCF506 is intrinsically linked to its unique mechanism of binding to SRC.

Canonical SRC-FAK Signaling Pathway

SRC is a non-receptor tyrosine kinase that plays a central role in signaling pathways controlling cell growth, adhesion, and migration. It often functions downstream of integrins and receptor



tyrosine kinases. A key interaction is with FAK, where SRC phosphorylation of FAK leads to the full activation of downstream pathways like MAPK/ERK.



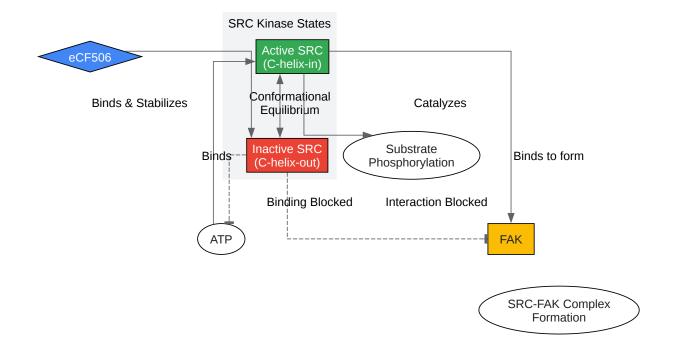
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Canonical SRC-FAK Signaling Pathway

Mechanism of eCF506: Conformation Selection

eCF506 binds to and stabilizes the inactive conformation of SRC, characterized by an "out-of-position" C-helix (C-helix-out)[5]. This is distinct from many ATP-competitive inhibitors that bind to the active "C-helix-in" state. By locking SRC in this inactive state, eCF506 not only blocks ATP from binding (inhibiting catalytic activity) but also prevents the conformational changes necessary for SRC to interact with and phosphorylate its partners like FAK (inhibiting scaffolding function)[5]. This conformation-selective binding mode is the structural basis for its high selectivity over ABL, which does not natively use the C-helix-out conformation as an "off-switch"[5].





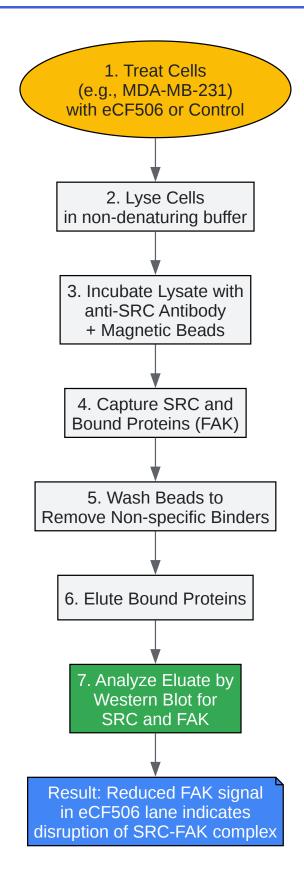
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Mechanism of eCF506 Conformation Selection

Experimental Workflow: Co-Immunoprecipitation

The workflow below outlines the key steps in a co-immunoprecipitation experiment designed to test how **eCF506** affects the SRC-FAK interaction, as described in the protocol section. The results of such an experiment show that while dasatinib can paradoxically increase SRC-FAK binding, **eCF506** effectively reduces it[5].





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Co-Immunoprecipitation Experimental Workflow



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